Mapcho-10 (CAS: 70504-28-8), also known as n-decylphosphocholine or FOS-Choline-10, is a highly pure, short-chain zwitterionic detergent engineered for the solubilization, purification, and structural characterization of integral membrane proteins. Featuring a 10-carbon alkyl chain and a phosphocholine headgroup, it forms small, well-defined micelles that closely mimic the native lipid bilayer environment while maintaining high aqueous solubility. In procurement and material selection, Mapcho-10 is primarily evaluated for its high critical micelle concentration (CMC ~11 mM) and small aggregation number, which differentiate it from longer-chain analogs (like Mapcho-12) and bulky non-ionic detergents (like DDM) . These properties make it an essential reagent for solution nuclear magnetic resonance (NMR) spectroscopy, in vitro protein refolding from inclusion bodies, and workflows requiring rapid detergent exchange.
Substituting Mapcho-10 with generic zwitterionic detergents (such as Mapcho-12/DPC) or common non-ionic benchmarks (such as DDM) frequently leads to catastrophic failures in structural biology workflows. The micelle architecture is highly sensitive to the alkyl chain length; adding just two carbons (as in Mapcho-12) drastically lowers the CMC from ~11 mM to ~1.1 mM, making downstream detergent removal via dialysis prohibitively slow and often incomplete [1]. Furthermore, substituting Mapcho-10 with DDM introduces massive, bulky micelles (aggregation number >110) that drastically increase the hydrodynamic radius of the protein-detergent complex. In solution NMR applications, this increased rotational correlation time causes severe transverse relaxation (line broadening), obliterating spectral resolution and preventing accurate structural assignment of small membrane proteins or isolated transmembrane domains.
Mapcho-10 exhibits a Critical Micelle Concentration (CMC) of approximately 11 mM, which is an order of magnitude higher than its 12-carbon analog, Mapcho-12 (CMC ~1.1–1.5 mM), and significantly higher than non-ionic maltosides like DDM (CMC ~0.12 mM) . This elevated CMC indicates a larger population of free monomers in equilibrium with micelles, which facilitates rapid and efficient detergent removal via standard dialysis. For procurement workflows involving downstream reconstitution into liposomes or nanodiscs, selecting Mapcho-10 prevents the prolonged dialysis times and incomplete detergent clearance typically associated with low-CMC detergents.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | ~11 mM (Mapcho-10) |
| Comparator Or Baseline | ~1.1–1.5 mM (Mapcho-12 / DPC) |
| Quantified Difference | ~10-fold higher CMC |
| Conditions | Aqueous solution, standard membrane protein purification buffers |
Enables efficient detergent removal and exchange via dialysis, streamlining downstream lipid reconstitution workflows.
The resolution of solution NMR for integral membrane proteins is strictly limited by the rotational correlation time of the protein-detergent complex. Mapcho-10 forms smaller micelles with an aggregation number of approximately 45–53, compared to the much larger micelles formed by DDM (aggregation number >110) [1]. By minimizing the effective hydrodynamic radius of the mixed micelle, Mapcho-10 reduces transverse relaxation rates, thereby yielding sharper peaks and higher signal-to-noise ratios in 2D [15N,1H]-TROSY spectra. For structural biology procurement, Mapcho-10 is prioritized when DDM or larger zwitterionic micelles produce severe line broadening that obscures structural assignments.
| Evidence Dimension | Micelle Aggregation Number |
| Target Compound Data | ~45–53 monomers per micelle |
| Comparator Or Baseline | >110 monomers per micelle (DDM) |
| Quantified Difference | >50% reduction in micelle aggregation number |
| Conditions | Aqueous micellar solution for NMR structural studies |
Decreases the rotational correlation time of the solubilized protein, directly improving NMR spectral resolution and peak completeness.
Membrane proteins with short transmembrane helices experience conformational exchange broadening when reconstituted in micelles that are too thick, leading to incomplete NMR observations. Mapcho-10, with its 10-carbon alkyl chain, forms a thinner hydrophobic core than Mapcho-12 (12-carbon chain) [1]. Head-to-head NMR studies demonstrate that matching the micelle dimensions to the protein's hydrophobic surface using Mapcho-10 avoids the dynamic exchange processes induced by thicker detergents. Buyers should select Mapcho-10 over standard DPC (Mapcho-12) specifically when working with small integral membrane proteins (e.g., OmpX) or isolated transmembrane domains where structural deformation from hydrophobic mismatch is a primary failure mode.
| Evidence Dimension | Hydrophobic core thickness and conformational stability |
| Target Compound Data | 10-carbon alkyl chain (thinner micelle core) |
| Comparator Or Baseline | 12-carbon alkyl chain (Mapcho-12 / DPC) |
| Quantified Difference | 2-carbon reduction in hydrophobic tail length |
| Conditions | Reconstitution of short-helical or small beta-barrel integral membrane proteins |
Prevents structural distortion and signal loss caused by hydrophobic mismatch, maximizing data recovery for small membrane proteins.
Mapcho-10 is the definitive choice for the structural characterization of proteins with short transmembrane domains, leveraging its small micelle size to improve rotational tumbling and spectral resolution compared to bulky non-ionic detergents [1].
Mapcho-10 is utilized to capture and stabilize unfolded membrane proteins extracted from 6 M urea, preventing aggregation during the transition to native aqueous conditions by providing a highly soluble, zwitterionic shield [2].
Mapcho-10 serves as an optimal intermediate solubilization agent, utilizing its high CMC (~11 mM) to allow rapid and complete removal via dialysis prior to the insertion of membrane proteins into lipid bilayers or nanodiscs.